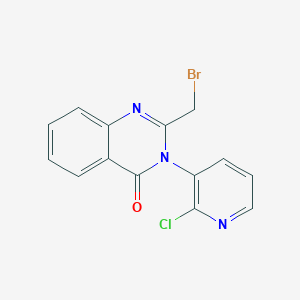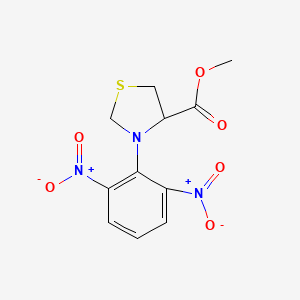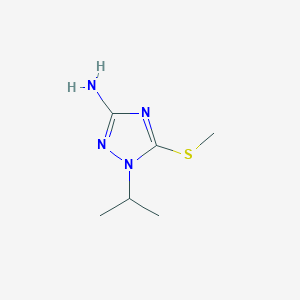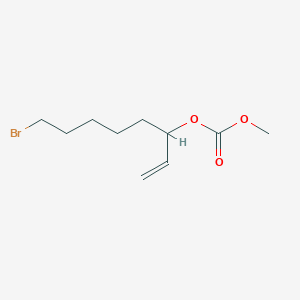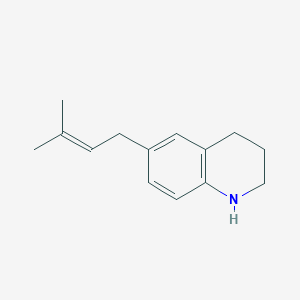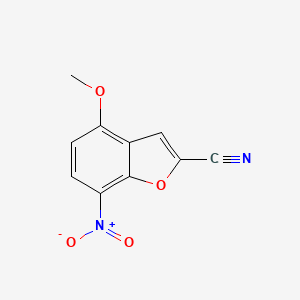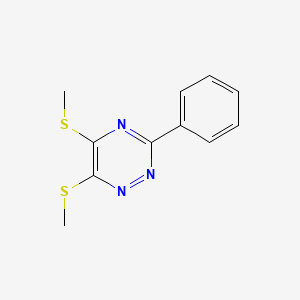
5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of two methylsulfanyl groups at the 5 and 6 positions and a phenyl group at the 3 position of the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenyl group or the methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
科学的研究の応用
5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-5,6-bis(methylsulfanyl)-1,4-benzoquinone: This compound shares the methylsulfanyl groups but has a different core structure.
Triazine derivatives: Other triazine derivatives with different substituents can be compared to highlight the unique properties of 5,6-Bis(methylsulfanyl)-3-phenyl-1,2,4-triazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
89730-83-6 |
|---|---|
分子式 |
C11H11N3S2 |
分子量 |
249.4 g/mol |
IUPAC名 |
5,6-bis(methylsulfanyl)-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3S2/c1-15-10-11(16-2)14-13-9(12-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
FXJXKDNWCFTTLS-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(N=NC(=N1)C2=CC=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


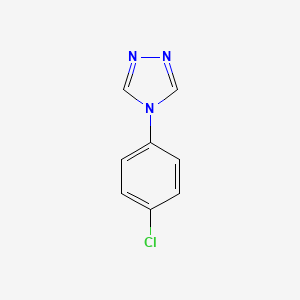
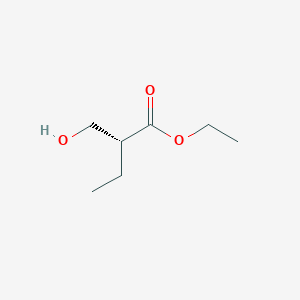

![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
